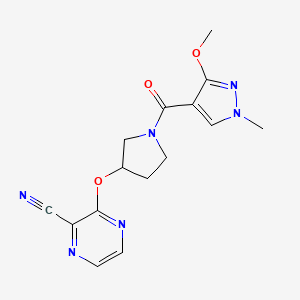
4-((1H-imidazol-1-yl)methyl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains imidazole and triazine functional groups. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), as was done for similar compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Binding Properties
- The synthesis of diaryltriazines and their nucleic acid binding properties have been explored, demonstrating strong binding to DNA model sequences and inhibition of topoisomerase II from microbial sources, suggesting potential applications in targeting DNA interactions (Spychała et al., 1994).
- Coordination chemistry involving bidentate bis(NHC) ligands with different NHC donors has been studied, contributing to the understanding of metal-ligand interactions and potential applications in catalysis and material science (Schick, Pape, & Hahn, 2014).
Reactivity and Synthesis of Heterocycles
- Research on the reactivity of imidazo-[1,5-c][1,2,4]triazines with nucleophiles highlighted the synthesis of new heterocyclic compounds, providing insights into chemical reactivity and potential pharmaceutical applications (Sadchikova & Mokrushin, 2014).
- The synthesis and antiviral activity of benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives against ortho- and paramyxoviruses were investigated, showing selective biological activity and potential for antiviral drug development (Golankiewicz et al., 1995).
Antimicrobial and Biofilm Inhibition
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, demonstrating potent antibacterial efficacy and biofilm inhibition activities, suggesting applications in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Anti-inflammatory and Electrophysiological Activity
- The synthesis and anti-inflammatory screening of mono and bis-alkoxyphthalimide linked benzimidazole derivatives, along with their quinazoline and pyrimidine derivatives, were studied, showing significant anti-inflammatory activity and highlighting potential applications in inflammation-related disorders (Prajapat & Talesara, 2016).
- A study on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides as new selective class III agents was conducted, revealing potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-25(2)18-22-16(23-19(24-18)26(3)4)11-21-17(28)15-7-5-14(6-8-15)12-27-10-9-20-13-27/h5-10,13H,11-12H2,1-4H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECUJSCCJUMGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2668121.png)


![N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2668126.png)
![2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride](/img/structure/B2668128.png)
![N-(4,6-dimethylpyrimidin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668130.png)




![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2668136.png)
![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2668141.png)
